molecular formula C10H15N3S B2433128 N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide CAS No. 656815-71-3

N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide

Cat. No.: B2433128
CAS No.: 656815-71-3
M. Wt: 209.31
InChI Key: KWYFZSLHEZWKHW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide typically involves the reaction of 2-ethyl-6-methylaniline with thiosemicarbazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. After completion, the product is purified through recrystallization .

Chemical Reactions Analysis

N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide can be compared to other hydrazinecarbothioamide derivatives, such as:

  • N-(2-methylphenyl)hydrazinecarbothioamide
  • N-(2-ethylphenyl)hydrazinecarbothioamide
  • N-(2,6-dimethylphenyl)hydrazinecarbothioamide

These compounds share similar chemical structures but differ in their substituents, which can affect their reactivity and biological activity. This compound is unique due to its specific substitution pattern, which can influence its interaction with molecular targets and its overall chemical behavior.

Properties

IUPAC Name

1-amino-3-(2-ethyl-6-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c1-3-8-6-4-5-7(2)9(8)12-10(14)13-11/h4-6H,3,11H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYFZSLHEZWKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=S)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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